Cas no 55761-46-1 (2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one)
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one Chemical and Physical Properties
Names and Identifiers
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- Ethanone, 2-chloro-1-(3-hydroxy-4-methoxyphenyl)-
- 2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one
- 2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethanone
- EN300-1983156
- 55761-46-1
-
- MDL: MFCD24459033
- Inchi: 1S/C9H9ClO3/c1-13-9-3-2-6(4-7(9)11)8(12)5-10/h2-4,11H,5H2,1H3
- InChI Key: XPVUHHDFCNSLST-UHFFFAOYSA-N
- SMILES: ClCC(C1C=CC(=C(C=1)O)OC)=O
Computed Properties
- Exact Mass: 200.0240218g/mol
- Monoisotopic Mass: 200.0240218g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 184
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 46.5Ų
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1983156-0.05g |
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one |
55761-46-1 | 0.05g |
$1020.0 | 2023-09-16 | ||
| Enamine | EN300-1983156-0.1g |
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one |
55761-46-1 | 0.1g |
$1068.0 | 2023-09-16 | ||
| Enamine | EN300-1983156-0.25g |
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one |
55761-46-1 | 0.25g |
$1117.0 | 2023-09-16 | ||
| Enamine | EN300-1983156-0.5g |
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one |
55761-46-1 | 0.5g |
$1165.0 | 2023-09-16 | ||
| Enamine | EN300-1983156-1.0g |
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one |
55761-46-1 | 1g |
$1214.0 | 2023-06-02 | ||
| Enamine | EN300-1983156-2.5g |
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one |
55761-46-1 | 2.5g |
$2379.0 | 2023-09-16 | ||
| Enamine | EN300-1983156-5.0g |
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one |
55761-46-1 | 5g |
$3520.0 | 2023-06-02 | ||
| Enamine | EN300-1983156-10.0g |
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one |
55761-46-1 | 10g |
$5221.0 | 2023-06-02 | ||
| Enamine | EN300-1983156-1g |
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one |
55761-46-1 | 1g |
$1214.0 | 2023-09-16 | ||
| Enamine | EN300-1983156-5g |
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one |
55761-46-1 | 5g |
$3520.0 | 2023-09-16 |
2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Additional information on 2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one
Recent Advances in the Study of 2-Chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one (CAS: 55761-46-1): A Comprehensive Research Brief
2-Chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one (CAS: 55761-46-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its chloro and methoxy functional groups, has been the subject of recent studies due to its potential applications in drug development and medicinal chemistry. The unique structural features of this molecule make it a promising candidate for further investigation, particularly in the context of its biological activity and synthetic utility.
Recent research has focused on the synthesis and characterization of 2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one, with particular emphasis on its role as an intermediate in the production of more complex pharmaceutical agents. Studies have demonstrated that this compound can be efficiently synthesized through Friedel-Crafts acylation reactions, followed by selective chlorination. The optimization of these synthetic routes has been a key area of investigation, as it directly impacts the scalability and cost-effectiveness of producing this compound for industrial applications.
In addition to its synthetic applications, 2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one has shown promising biological activity in preliminary pharmacological screenings. Recent in vitro studies have indicated that this compound exhibits moderate inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in the treatment of inflammatory diseases. However, further in vivo studies are required to fully elucidate its pharmacological profile and safety.
The structural elucidation of 2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one has been achieved through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS). These studies have confirmed the molecular structure and provided insights into the electronic properties of the compound, which are critical for understanding its reactivity and interactions with biological targets. Computational modeling has also been employed to predict the compound's behavior in various chemical and biological environments.
One of the most significant recent findings is the potential use of 2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one as a building block for the synthesis of novel heterocyclic compounds. Researchers have successfully utilized this compound in the construction of pyrazole and isoxazole derivatives, which are known for their diverse pharmacological activities. These derivatives are currently being evaluated for their anticancer, antimicrobial, and antioxidant properties, highlighting the versatility of 55761-46-1 as a synthetic intermediate.
Despite these advancements, challenges remain in the large-scale production and application of 2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one. Issues such as yield optimization, purification methods, and stability under various conditions are areas of ongoing research. Additionally, the environmental impact of its synthesis and disposal is being scrutinized, with efforts underway to develop greener synthetic protocols.
In conclusion, 2-chloro-1-(3-hydroxy-4-methoxyphenyl)ethan-1-one (CAS: 55761-46-1) represents a compound of growing importance in chemical biology and pharmaceutical research. Its dual role as a synthetic intermediate and a biologically active molecule makes it a valuable subject for further study. Future research directions may include the exploration of its mechanism of action, the development of more efficient synthetic routes, and the expansion of its applications in drug discovery. As the field progresses, this compound is likely to play an increasingly prominent role in the development of new therapeutic agents.
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